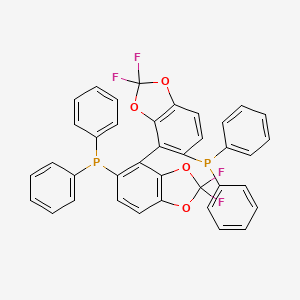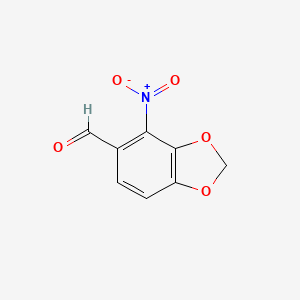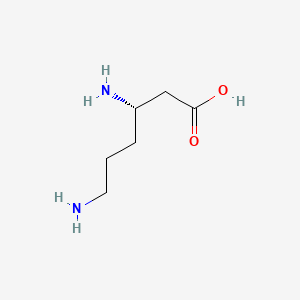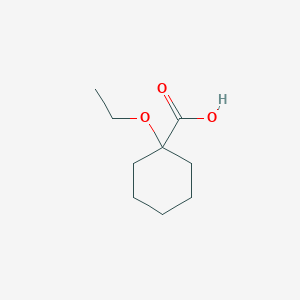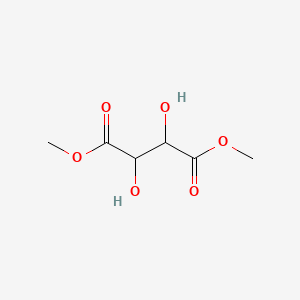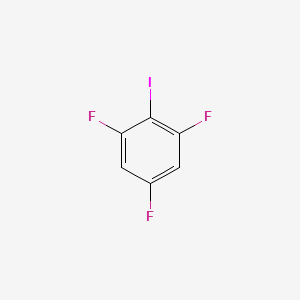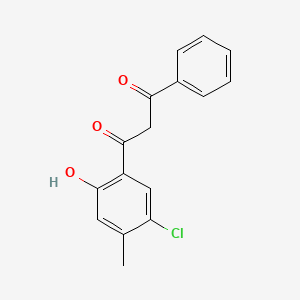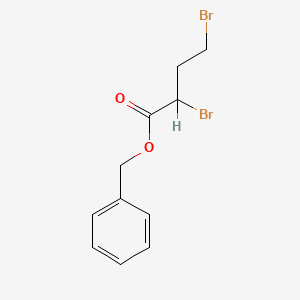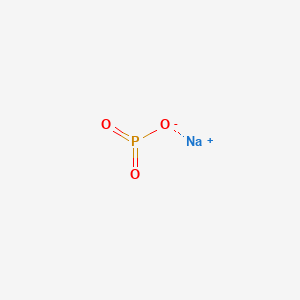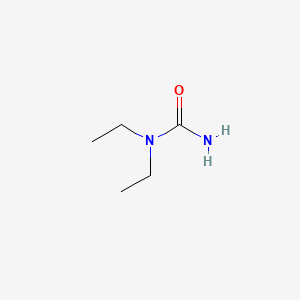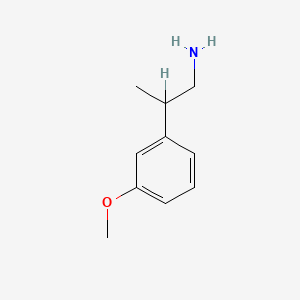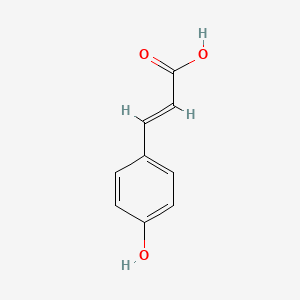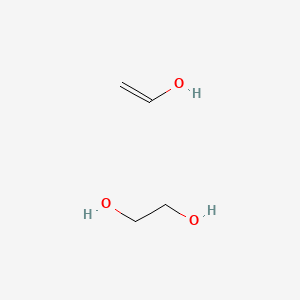
Poly(ethylene glycol) divinyl ether
Übersicht
Beschreibung
Poly(ethylene glycol) divinyl ether, also known as PEGDE, is a difunctional, water-soluble crosslinker for amine-, hydroxyl-, and carboxyl-functional polymers . It is a bifunctional monomer that can be used in a variety of properties such as the formation of gel polymer electrolyte for lithium-ion batteries .
Synthesis Analysis
This compound can be synthesized using traditional synthetic protocols including a more sustainable and straightforward manner by reacting gaseous acetylene or calcium carbide with alcohols . The synthesis of polymer networks can be achieved by means of addition reactions of tri-functional amine and poly(ethylene glycol) diacrylate or diglycidyl ether compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: H2C=CH (OCH2CH2)nOCH=CH2 . Further analysis of the molecular structure can be done using techniques such as scanning electron microscopy (SEM) and ATR-FTIR spectroscopy .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the reversible addition fragmentation chain transfer (RAFT) aqueous emulsion polymerization of vinyl acetate (VAc), leading to the formation of various particle morphologies . It can also react with tri-functional amine to form polymer networks .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.018 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.457 (lit.) . The average molecular weight (Mn) is 250 .Wissenschaftliche Forschungsanwendungen
Theranostic and Gene Delivery Systems
Poly(ether-ether) and poly(ether-ester) block copolymers, including those based on Poly(ethylene glycol) divinyl ether, are extensively applied in biomedical fields due to their biocompatibility and safety. These copolymers, particularly the biodegradable and amphiphilic types, are key in developing nanoparticulate theranostic systems (therapeutic and diagnostic systems combined). They are also pivotal in gene delivery systems and tissue engineering, with specific focus on targeting moiety-functionalized poly(ether-ester) diblock copolymers, which are predicted to have significant applications in biomedical nanotechnology shortly. Multiblock copolymers with environment-sensitive properties based on these materials are also suitable for gene delivery and tissue engineering applications (He, Shi, Wei, & Qian, 2016).
Alternatives to Poly(ethylene glycol) for Drug Delivery
Despite the wide usage of Poly(ethylene glycol) in drug delivery systems due to its ability to prolong blood circulation time and improve drug efficacy, it's also recognized that PEGylation (the process of attaching PEG chains to molecules) can induce the formation of anti-PEG antibodies in patients. These antibodies can lead to issues such as accelerated blood clearance and reduced drug efficacy. Consequently, there's a notable emphasis on developing alternative polymers to replace PEG in bioconjugation and drug delivery applications, highlighting a significant area of research in designing, synthesizing, and evaluating new alternatives (Thi et al., 2020).
Polymer Design for Biomedical Applications
The integration of ethylene glycol units into polymers like Poly(trimethylene carbonate) (TMC) is a promising approach in biomedical material design. Poly(TMC), when combined with oligo(ethylene glycol) and poly(ethylene glycol), forms various nanostructures with potential applications in biomedical materials. The unique properties of these polymers, including their environmental sensitivity and biodegradability, make them suitable for various applications, including drug delivery systems and tissue engineering (Ajiro, Haramiishi, Chanthaset, & Akashi, 2016).
Wirkmechanismus
Target of Action
Ethane-1,2-diol, also known as Ethylene glycol, is primarily used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It has bactericidal activity and is often used as a topical disinfectant . It also alters the membranes of neurons, their ion channels, enzymes, and receptors .
Poly(ethylene glycol) divinyl ether (PEGDVE) is a bifunctional monomer that can be used in a variety of applications such as the formation of gel polymer electrolyte for lithium-ion batteries . It is also used in the synthesis of lignin-based vitrimers built on dynamic acetal covalent networks .
Mode of Action
Ethylene glycol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors. Alcohol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .
PEGDVE undergoes a thermally catalyzed addition reaction with softwood kraft lignin (SKL), resulting in a dynamic network based on thermally labile acetal linkages .
Biochemical Pathways
Ethylene glycol is produced from ethylene (ethene), via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethylene glycol . This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .
The synthesis of PEGDVE-based polymers involves the anionic ring-opening polymerization (AROP) of ethylene oxide (EO), with an oxirane co-monomer providing the additional functionality .
Result of Action
The result of Ethane-1,2-diol;ethenol action is the alteration of neuronal function, which can lead to changes in perception, mood, consciousness, cognition, and behavior .
The action of PEGDVE results in the formation of a dynamic network based on thermally labile acetal linkages. This network can be used in various applications, such as the formation of gel polymer electrolyte for lithium-ion batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethane-1,2-diol;ethenol and this compound. For instance, temperature and pH can affect the rate of the reactions they are involved in . Additionally, the presence of other substances can also influence their actions .
Safety and Hazards
Zukünftige Richtungen
Recent research has demonstrated the potential of Poly(ethylene glycol) divinyl ether in the development of monolithic sodium-ion batteries . This involves the in situ formation of a polysulfonamide-supported this compound-based polymer electrolyte . This represents a promising direction for future research and applications of this compound.
Eigenschaften
IUPAC Name |
ethane-1,2-diol;ethenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2.C2H4O/c3-1-2-4;1-2-3/h3-4H,1-2H2;2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIMOJVUFBBNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CO.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96734-39-3, 143780-36-3 | |
| Details | Compound: 1,2-Ethanediol, polymer with ethenol | |
| Record name | Ethenol, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96734-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 1,2-Ethanediol, polymer with ethenol | |
| Record name | 1,2-Ethanediol, polymer with ethenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143780-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
106.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96734-39-3, 50856-26-3 | |
| Record name | Ethenol, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(ethylene glycol) divinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



